8-O-Acetylharpagide

Catalog No.
S633330
CAS No.
6926-14-3
M.F
C17H26O11
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-O-Acetylharpagide

CAS Number

6926-14-3

Product Name

8-O-Acetylharpagide

IUPAC Name

[(4aS,7S,7aS)-7-methyl-1-[(2S,3R,4R,6R)-3,4,5,5,6-pentahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C17H26O11/c1-8(19)27-15(2)5-3-9-4-6-25-13(10(9)15)26-14-11(20)12(21)17(23,24)16(22,7-18)28-14/h4,6,9-14,18,20-24H,3,5,7H2,1-2H3/t9-,10+,11+,12+,13?,14-,15-,16+/m0/s1

InChI Key

NJJKLOCFAWWZNT-WFGRRWOCSA-N

SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C

Synonyms

β-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate; Harpagide 8-Acetate; [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop

Canonical SMILES

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H](C([C@](O3)(CO)O)(O)O)O)O)C

The exact mass of the compound 8-O-Acetylharpagide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-O-Acetylharpagide (CAS 6926-14-3) is a highly functionalized, stereochemically complex iridoid glycoside and the primary bioactive marker isolated from Ajuga species. Structurally distinguished by an acetyl group at the 8-O position of the iridoid core, this compound exhibits a precise balance of hydrophilicity from its glucose moiety and lipophilicity from its acetate ester. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard or as a stable chiral building block for monoterpenoid synthesis. Its defined solubility profile in semi-polar to polar organic solvents, such as methanol and ethyl acetate, makes it highly processable for reverse-phase chromatography and controlled hydrolysis workflows, establishing it as a critical baseline material for botanical standardization and pharmacokinetic research [1].

Procurement substitution of 8-O-Acetylharpagide with its non-acetylated parent, harpagide, or with crude botanical extracts inherently fails due to critical differences in polarity, stability, and matrix complexity. Harpagide is extremely hydrophilic, which leads to poor retention on standard C18 analytical columns and complicates its isolation from aqueous phases, making it a suboptimal primary reference standard for complex matrices. Furthermore, utilizing crude Ajuga extracts as a low-cost substitute introduces unacceptable batch-to-batch variability and potential interference from co-extracted neo-clerodane diterpenoids. The specific 8-O-acetylation on 8-O-Acetylharpagide acts as a natural protecting group that enhances lipophilicity, improves chromatographic resolution, and alters in vivo absorption kinetics, making it strictly non-interchangeable for high-precision analytical and formulation applications [1].

Chromatographic Retention and Analytical Resolution

In quantitative UPLC-MS/MS workflows utilizing reverse-phase BEH C18 columns, the 8-O-acetyl group significantly improves the compound's interaction with the stationary phase compared to highly polar baseline iridoids. 8-O-Acetylharpagide demonstrates a delayed and well-resolved retention time, preventing co-elution with the solvent front and highly polar matrix interferences, which is a common failure point when analyzing the non-acetylated analog harpagide [1].

Evidence DimensionReverse-phase UPLC-MS/MS retention time
Target Compound Data8-O-Acetylharpagide: 1.85 min
Comparator Or BaselineHighly polar internal standard/harpagide baselines: 1.69 min or earlier
Quantified DifferenceEnhanced retention and baseline resolution due to increased lipophilicity
ConditionsMethanol-0.1% formic acid mobile phase on a BEH C18 (2.1 mm × 50 mm, 1.7 μm) column

Ensures accurate calibration, peak integration, and reproducibility when utilized as a commercial reference standard for botanical quality control.

Pharmacokinetic Absorption and Prodrug Kinetics

The esterification at the 8-O position fundamentally alters the systemic absorption profile of the iridoid scaffold. In comparative in vivo pharmacokinetic studies, 8-O-Acetylharpagide exhibits a delayed time to maximum plasma concentration (T_max) compared to harpagide. This indicates that 8-O-Acetylharpagide functions effectively as a prodrug, undergoing gradual metabolism into active forms rather than being subject to the rapid clearance typical of unprotected, highly polar glycosides [1].

Evidence DimensionTime to maximum plasma concentration (T_max)
Target Compound Data8-O-Acetylharpagide: 1.70 h
Comparator Or BaselineHarpagide: 1.57 h
Quantified Difference8.2% increase in T_max, demonstrating modified absorption kinetics
ConditionsOral administration in mammalian models (beagle dog PK assays)

Critical for R&D buyers selecting an iridoid precursor for formulations requiring sustained systemic exposure and controlled metabolic activation.

Extraction Efficiency and Precursor Stability

During isolation and synthetic processing, 8-O-Acetylharpagide acts as a stable, protected precursor. Its reduced polarity allows for high-efficiency liquid-liquid extraction using moderately polar solvents like ethyl acetate, avoiding the heavy aqueous emulsions associated with extracting pure harpagide. Furthermore, 8-O-Acetylharpagide can be subjected to controlled alkaline hydrolysis to yield pure harpagide quantitatively, proving its utility as a superior, process-friendly starting material [1].

Evidence DimensionSolvent extraction compatibility and precursor conversion
Target Compound Data8-O-Acetylharpagide: High recovery in ethyl acetate; quantitatively hydrolyzes to harpagide
Comparator Or BaselineDirect Harpagide: Poor organic phase recovery; highly hydrophilic
Quantified DifferenceEnables selective organic extraction and serves as a stable protecting group for downstream synthesis
ConditionsEthyl acetate extraction followed by alkaline hydrolysis

Provides synthetic chemists and process engineers with a stable, isolable building block that is vastly easier to handle than the fully deprotected iridoid.

Primary Analytical Reference Standard for Ajuga Botanical Extracts

Due to its superior chromatographic retention and distinct UPLC-MS/MS resolution compared to harpagide, 8-O-Acetylharpagide is the definitive reference standard for the quality control and standardization of Ajuga decumbens and related species in the nutraceutical and traditional medicine industries [1].

Chiral Starting Material for Monoterpenoid Synthesis

The 8-O-acetyl group functions as an effective natural protecting group, allowing 8-O-Acetylharpagide to be easily extracted in organic solvents and subsequently subjected to alkaline hydrolysis. This makes it a highly processable chiral building block for synthetic chemists developing novel, highly functionalized iridoid derivatives [2].

Lead Compound for Prodrug Pharmacokinetic Modeling

Given its delayed T_max and established metabolic conversion into active downstream metabolites, 8-O-Acetylharpagide is specifically suited for advanced pharmacokinetic modeling and formulation R&D aimed at sustained-release therapeutics [3].

XLogP3

-2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

406.14751164 g/mol

Monoisotopic Mass

406.14751164 g/mol

Heavy Atom Count

28

Appearance

Powder

Dates

Last modified: 08-15-2023

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